molecular formula C13H14N2O2 B7936226 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid

Cat. No.: B7936226
M. Wt: 230.26 g/mol
InChI Key: OLUFRQHRFGHKEC-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or benzoic acid moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce hydropyrazoles.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-15-8-11(7-14-15)12-6-10(13(16)17)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUFRQHRFGHKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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